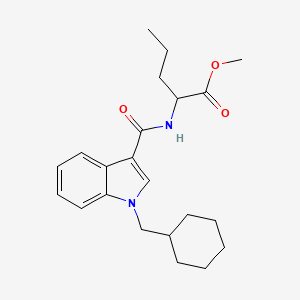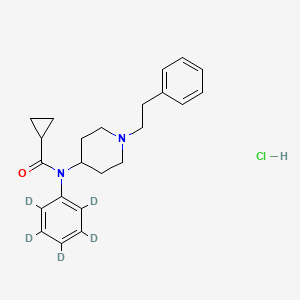
DM1-Sme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM1-SMe, also known as N2’-deacetyl-N2’-[3-(methyldithio)-1-oxopropyl]-maytansine, is a potent maytansinoid microtubular inhibitor. It is an unconjugated derivative of DM1, modified with a thiomethane cap to protect its sulfhydryl group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DM1-SMe involves the acylation of maytansinol with chiral amino acids. The process begins with the preparation of maytansinol, followed by its reaction with a chiral amino acid derivative to form DM1.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a powder and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
DM1-SMe undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The thiomethane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
DM1-SMe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Chemistry: Used as a building block for synthesizing ADCs.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing potent cytotoxic effects against cancer cells.
Industry: Utilized in the production of ADCs for clinical and preclinical studies
Wirkmechanismus
DM1-SMe exerts its effects by inhibiting microtubule assembly. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. When conjugated to an antibody, this compound is selectively delivered to cancer cells, enhancing its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
DM1-SMe is similar to other maytansinoid derivatives, such as:
Mertansine (DM1): The parent compound of this compound, used in various ADCs.
DM4: Another maytansinoid derivative with a different linker structure.
Lorvotuzumab mertansine: An ADC that uses DM1 as its cytotoxic component
Uniqueness
This compound is unique due to its thiomethane cap, which enhances its stability and allows for efficient conjugation to antibodies. This modification improves the pharmacokinetic properties and therapeutic efficacy of the resulting ADCs .
Eigenschaften
Molekularformel |
C36H50ClN3O10S2 |
|---|---|
Molekulargewicht |
784.4 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI-Schlüssel |
ZLUUPZXOPGORNG-JLZGXKMHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


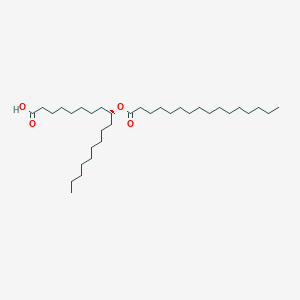
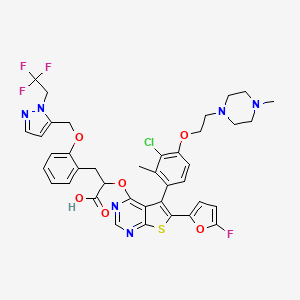
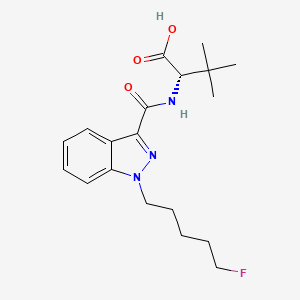

![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
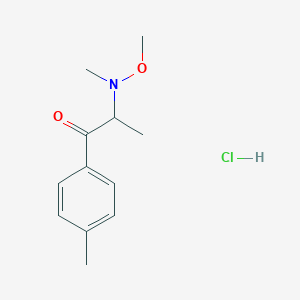
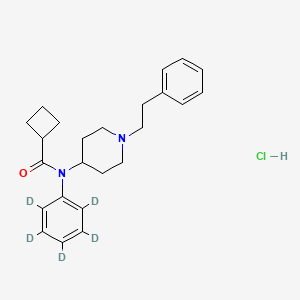
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)
![25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775938.png)
